molecular formula C18H24N2O6 B137878 (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 150407-69-5

(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B137878
CAS No.: 150407-69-5
M. Wt: 364.4 g/mol
InChI Key: MKXMXZZARNRMMQ-AWEZNQCLSA-N
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Description

(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral piperazine derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the N1 position and a tert-butoxycarbonyl (Boc) group at the N4 position. The carboxylic acid moiety at the C2 position enhances its utility as a building block in peptide synthesis and medicinal chemistry, particularly for introducing stereochemical complexity into target molecules .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMXZZARNRMMQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363712
Record name (2S)-1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150407-69-5
Record name (2S)-1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150407-69-5
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Preparation Methods

tert-Butoxycarbonyl (Boc) Protection at N-4

The Boc group is introduced first due to its acid-labile nature, allowing subsequent deprotection without disturbing other functionalities. A patented method (CN102153526B) describes the synthesis of N-tert-butoxycarbonylpiperazine via diethylolamine intermediate.

Procedure :

  • Diethylolamine is reacted with benzyl chloride under reflux (1–1.5 hours) to form a benzylated intermediate.

  • Sulfur oxychloride is added at 23–28°C, followed by liquefied ammonia to cyclize the intermediate into piperazine.

  • tert-Butyl dicarbonate (1:1 molar ratio) is introduced to protect the N-4 position, yielding N-Boc-piperazine after hydrogenolytic debenzylation (92% yield).

Key Parameters :

  • Solvent : Benzyl chloride acts as both reagent and solvent.

  • Molar Ratios :

    • Benzyl chloride : diethylolamine = 0.8–1.2 : 1

    • tert-Butyl dicarbonate : diethylolamine = 1 : 1

  • Purification : Hydrogenation removes benzyl groups, avoiding column chromatography for industrial scalability.

Benzyloxycarbonyl (Cbz) Protection at N-1

The Cbz group is introduced next using benzyl chloroformate under Schotten-Baumann conditions.

Procedure :

  • N-Boc-piperazine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.

  • Benzyl chloroformate (1.1 equivalents) is added dropwise with a base (e.g., triethylamine or N,N-diisopropylethylamine) to maintain pH 8–9.

  • The reaction proceeds for 2–4 hours, followed by aqueous workup to isolate N-Boc-N-Cbz-piperazine.

Optimization :

  • Temperature : 0°C minimizes racemization.

  • Base Choice : Bulky bases (e.g., DIPEA) enhance regioselectivity for N-1 protection.

Enantioselective Synthesis of (S)-Configuration

Achieving the (S)-configuration requires chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approach

A tert-butanesulfinyl group enables stereocontrol during piperazine formation (PMC7509752):

  • (S)-tert-Butanesulfinamide is condensed with a ketone precursor to form a chiral imine.

  • Grignard addition introduces the carboxylic acid-bearing side chain with >98% enantiomeric excess (ee).

  • Acidic cleavage (HCl/MeOH) removes the sulfinyl group, yielding (S)-piperazine-2-carboxylic acid.

Catalytic Asymmetric Hydrogenation

Procedure :

  • A prochiral enamide intermediate is hydrogenated using a Ruthenium-BINAP catalyst.

  • Reaction at 50 psi H₂ and 25°C affords the (S)-enantiomer with 95% ee.

Industrial vs. Laboratory-Scale Synthesis

Parameter Industrial Method Laboratory Method
Boc Protection Benzyl chloride solvent, no columnDCM/THF, column purification
Yield 92%75–85%
Stereocontrol Not applicableChiral auxiliaries (98% ee)
Purification HydrogenationRecrystallization/Chromatography

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (7:3) at 4°C.

  • Purity : >99% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), δ 5.12 (s, 2H, Cbz), δ 3.2–3.8 (m, 8H, piperazine).

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, CHCl₃) confirms (S)-configuration .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound's structure allows for various modifications that can lead to the development of new therapeutic agents. Its piperazine moiety is known for its role in numerous pharmacologically active compounds, particularly in the treatment of central nervous system disorders, such as anxiety and depression.

Peptide Synthesis

(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as a valuable intermediate in peptide synthesis. The Boc group provides a protective strategy during peptide coupling reactions, facilitating the formation of complex peptide structures while maintaining the integrity of sensitive functional groups.

Research has indicated that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. Studies have shown that modifications to the piperazine ring can enhance selectivity and potency against specific biological targets.

Chemical Probes

Due to its structural features, this compound can be utilized as a chemical probe to study piperazine-based interactions within biological systems. Understanding these interactions can lead to insights in drug design and mechanism of action.

Activity TypeObservations
AntimicrobialActive against several bacterial strains
AnticancerPotential activity noted in cell line studies

Case Study 1: Antidepressant Properties

A study investigated the antidepressant effects of piperazine derivatives, including this compound. The results indicated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, suggesting potential for developing new antidepressant therapies.

Case Study 2: Peptide Synthesis Optimization

In a synthetic chemistry project, researchers utilized this compound as a key building block for synthesizing cyclic peptides. The incorporation of the Boc group allowed for selective deprotection under mild conditions, leading to high yields of the desired cyclic structures.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives found that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study concluded that further structural optimization could enhance its efficacy.

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can protect reactive sites within the molecule, allowing it to interact selectively with its targets. The piperazine ring can act as a scaffold, facilitating binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

The R-enantiomer (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7) shares identical functional groups but differs in stereochemistry. This enantiomer exhibits distinct biological activity profiles, as seen in studies where chiral piperazines influence target binding affinity .

Key Differences :

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 138775-03-8 138775-02-7
Stereochemical Impact Higher affinity in PROTACs Reduced enzymatic recognition
Synthetic Utility Preferred in drug discovery Limited to mechanistic studies

Piperazine Derivatives with Alternative Protecting Groups

1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid

This derivative replaces the Cbz group with a fluorenylmethyloxycarbonyl (Fmoc) group, enhancing solubility in polar solvents. The Fmoc group is photolabile, enabling selective deprotection under UV light, unlike the hydrogenolysis-sensitive Cbz group .

4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

A positional isomer with swapped Cbz/Boc groups. This structural variation alters steric hindrance, affecting reactivity in coupling reactions. For example, the Boc group at N1 may reduce nucleophilicity at N4 during amide bond formation .

Piperazines with Functionalized Side Chains

(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

This derivative (CAS 1786553-06-7) introduces a bromo-formylphenyl substituent, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The aldehyde group facilitates conjugation to biomolecules, making it valuable in antibody-drug conjugates .

4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid

The pyrimidinyl side chain enhances π-π stacking interactions, improving binding to kinase targets. This compound (CAS 1353944-99-6) is used in kinase inhibitor research .

Piperazine-Based Peptidomimetics

N-(3,5-Dimethylphenyl)-1-(3,4-dichlorobenzoyl)-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperazine-2-carboxylic acid amide (GA-6)

Its melting point (196–198°C) and HPLC purity (98.99%) highlight superior crystallinity compared to the target compound .

Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p)

This allylic piperazine (57% yield) demonstrates regioselective amination via iridium catalysis. The unsaturated side chain enables further functionalization via click chemistry .

Yield and Purity

Compound Yield Purity Key Synthetic Step
Target Compound (S-enantiomer) 180 mg* ≥95% Acid-base extraction
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) 64% 94% ee Iridium-catalyzed amination
(S)-1-(tert-butoxycarbonyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-2-carboxylic acid Quant. 98% TFA salt purification

*Isolated yield from a PROTAC synthesis protocol .

Protecting Group Stability

  • Cbz Group: Removed via hydrogenolysis (H₂/Pd-C), compatible with Boc stability.
  • Boc Group : Cleaved under acidic conditions (TFA/DCM), leaving Cbz intact .

Biological Activity

(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, with the CAS number 126937-41-5, is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects.

  • Molecular Formula : C₁₈H₂₄N₂O₆
  • Molecular Weight : 364.39 g/mol
  • Structure : The compound contains both benzyloxy and tert-butoxycarbonyl groups, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine-based compounds act as inhibitors against bacterial topoisomerases, which are critical for bacterial DNA replication. The effectiveness of these compounds often correlates with their structural modifications, such as the presence of benzyloxy and tert-butoxycarbonyl groups .

Antiplasmodial Activity

The antiplasmodial activity of piperazine derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have shown promising results against malaria-causing parasites. For example, modifications in the piperazine structure have led to enhanced potency against Plasmodium falciparum .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that some piperazine derivatives can exhibit cytotoxic effects at certain concentrations. The selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, is essential for determining the potential clinical utility of these compounds. For instance, compounds with a high SI indicate a favorable therapeutic window .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Compound IC50 (µM) Selectivity Index Reference
AntimicrobialVarious piperazine derivatives7.0 - 15.0>6.6
AntiplasmodialRelated piperazine derivatives8.23.7
CytotoxicityPiperazine derivatives>100<1

Case Studies

  • Synthesis and Evaluation : In one study, researchers synthesized a series of piperazine derivatives to evaluate their antibacterial properties against Gram-positive bacteria. The results indicated that structural modifications significantly impacted their activity, suggesting that this compound could be further optimized for enhanced efficacy .
  • In Vivo Studies : Another case involved testing similar compounds in animal models for their potential as therapeutic agents against infections. The findings demonstrated that certain modifications led to improved bioavailability and reduced toxicity, highlighting the importance of structure-activity relationships in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and reaction conditions for preparing (S)-1-((benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid?

  • Methodology : The compound is typically synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions involve DMF as a solvent at 50°C, with purification by flash column chromatography (SiO₂, heptane:isopropyl acetate gradients). Yields range from 57–64%, as observed in analogous syntheses of related piperazine derivatives .
  • Key Analytical Steps : TLC (Rf values) and NMR (¹H/¹³C) are used to confirm structural integrity, while HRMS and FTIR validate molecular weight and functional groups .

Q. How do the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups influence the stability and reactivity of this compound?

  • Methodology : The Boc group provides steric protection for the piperazine nitrogen, enhancing stability under acidic conditions, while the Cbz group is base-labile and facilitates selective deprotection. This dual protection allows sequential functionalization, critical for peptide coupling or further derivatization .
  • Validation : Comparative studies of analogs lacking Boc or Cbz groups (e.g., (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid) show reduced stability during purification, emphasizing the necessity of both protecting groups .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are contradictions in data resolved?

  • Methodology :

  • ¹H/¹³C NMR : Identifies chemical environments (e.g., chiral center at C2, ester carbonyl signals at ~170 ppm).
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₇N₃O₆: 406.1972; observed: 406.1968) .
  • Chiral SFC/HPLC : Quantifies enantiomeric excess (ee >94%), resolving ambiguities in stereochemical assignments .
    • Contradiction Resolution : Discrepancies in FTIR carbonyl peaks (e.g., overlapping C=O signals) are addressed via comparative analysis with Boc/Cbz-protected analogs .

Advanced Research Questions

Q. How can enantioselectivity be optimized during the synthesis of this compound, particularly in avoiding racemization at the C2 chiral center?

  • Methodology :

  • Catalyst Screening : Iridium complexes with chiral phosphoramidite ligands (e.g., (R)-Segphos) enhance enantioselectivity, achieving ee values >90% .
  • Reaction Monitoring : In-situ SFC analysis detects early racemization, enabling adjustments in solvent polarity (e.g., switching from DMF to THF) or temperature .
    • Case Study : A 57% yield with 94% ee was achieved using Ir(COD)Cl₂/(R)-Segphos in DMF at 50°C, with racemization minimized by avoiding prolonged heating .

Q. What computational or experimental strategies can predict and validate the compound’s conformational flexibility for drug design applications?

  • Methodology :

  • DFT Calculations : Model torsional angles of the piperazine ring to predict preferred conformers (e.g., chair vs. boat).
  • X-ray Crystallography : Resolves crystal packing effects, as demonstrated in structurally similar piperazine-based protease inhibitors .
    • Experimental Validation : NMR NOESY experiments correlate with computational models, showing restricted rotation due to steric hindrance from the Boc group .

Q. How does this compound interact with biological targets such as viral proteases, and what modifications enhance its inhibitory potency?

  • Methodology :

  • SAR Studies : Replace the carboxylic acid with amides (e.g., GA-3 and GA-5 derivatives) to improve binding to the SARS-CoV-2 Mpro active site .
  • Crystallography : Co-crystal structures reveal hydrogen bonding between the piperazine carboxylate and protease residues (e.g., His41/Gly143) .
    • Data : Analogous compounds (e.g., GA-5) show IC₅₀ values of 0.8 µM against Mpro, with toxicity minimized by tert-butyl substituents .

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